A Technical Guide to 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose: Physicochemical Properties and Characterization
A Technical Guide to 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose: Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose (CAS No. 78962-43-3) is a protected carbohydrate derivative of significant interest in synthetic and medicinal chemistry. Its structure, featuring a benzylidene acetal at the 4- and 6-positions and acetyl groups at the 1-, 2-, and 3-positions of the β-D-galactopyranose ring, renders it a versatile intermediate for the synthesis of complex glycans, glycoconjugates, and various biologically active molecules. The strategic placement of these protecting groups allows for regioselective modifications at other positions of the sugar scaffold, making it a valuable building block in the development of novel therapeutics and research tools.
This in-depth technical guide provides a comprehensive overview of the known physical properties of this compound, with a particular focus on its melting point. Due to the limited availability of a precise, experimentally determined melting point in readily accessible literature, this guide also furnishes data for structurally similar compounds to provide a scientifically grounded estimation. Furthermore, a detailed experimental protocol for the accurate determination of the melting point is provided to empower researchers in their laboratory work.
Molecular Structure and its Implications
The molecular structure of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose is fundamental to its chemical reactivity and physical properties. The rigid benzylidene group locks the pyranose ring in a specific conformation, influencing the accessibility of the remaining hydroxyl groups for further chemical transformations. The acetyl groups, on the other hand, serve as readily removable protecting groups, allowing for subsequent deprotection under mild conditions.
Caption: Molecular structure of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose.
Physicochemical Properties
A comprehensive search of available scientific literature and chemical databases did not yield a specific, experimentally verified melting point for 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose. This suggests that the compound may be less frequently synthesized or that its characterization data is not widely disseminated. However, by examining the properties of closely related analogs, a reasonable estimation can be made.
| Compound | CAS Number | Melting Point (°C) | Notes |
| Target Compound | 78962-43-3 | Not Reported | 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 3162-96-7 | 164-165 | A related glucopyranoside with a methyl glycoside instead of an acetyl group at C1. |
The melting point of a crystalline solid is influenced by factors such as molecular symmetry, intermolecular forces (hydrogen bonding, van der Waals forces), and crystal packing efficiency. Given the structural similarities to its glucopyranose counterparts, it is anticipated that the melting point of the target galactopyranose derivative would also be in a similar range, likely as a crystalline solid. However, the different stereochemistry at the C4 position in galactose compared to glucose can influence crystal packing and, consequently, the melting point.
Other anticipated physical properties include:
-
Appearance: White to off-white crystalline powder.
-
Solubility: Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Expected to be poorly soluble in water.
-
Optical Rotation: As a chiral molecule, it will exhibit optical activity. The specific rotation would need to be determined experimentally.
Experimental Protocol: Melting Point Determination
The accurate determination of a melting point is a fundamental technique for the characterization of a solid organic compound, providing an indication of its purity.
I. Principle
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range. This protocol describes the determination of the melting point using a digital melting point apparatus.
II. Materials and Equipment
-
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose (synthesized and purified)
-
Melting point capillaries (open at one end)
-
Digital melting point apparatus
-
Spatula
-
Mortar and pestle (optional, for grinding coarse crystals)
III. Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the synthesized 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose has been thoroughly dried to remove any residual solvent, which can depress the melting point.
-
If the crystals are large, gently crush them to a fine powder using a clean spatula or a mortar and pestle. This ensures uniform packing and heat transfer within the capillary.
-
Carefully tap the open end of a melting point capillary into the powdered sample to pack a small amount of the compound into the tube.
-
Invert the capillary and gently tap the sealed end on a hard surface to cause the powder to fall to the bottom.
-
Repeat until a packed column of 2-3 mm in height is obtained. A densely packed sample is crucial for accurate results.
-
-
Melting Point Apparatus Setup:
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
Set a plateau temperature approximately 10-15 °C below the expected melting point (based on analogs, an initial estimate might be around 150 °C).
-
Set a ramp rate of 1-2 °C per minute. A slow ramp rate is critical for an accurate determination, especially near the melting point.
-
-
Measurement:
-
Insert the packed capillary into the sample holder of the melting point apparatus.
-
Start the heating program.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the clear point).
-
The melting point is reported as a range from the onset temperature to the clear point.
-
-
Data Interpretation:
-
A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.
-
A broad melting range (greater than 2 °C) suggests the presence of impurities.
-
IV. Causality Behind Experimental Choices
-
Fine Powder: Ensures efficient and uniform heat transfer from the heating block to the sample, preventing a temperature gradient within the sample that could lead to a broadened melting range.
-
Dense Packing: Prevents the sample from shrinking or creating air pockets during heating, which would disrupt heat transfer and lead to an inaccurate reading.
-
Slow Ramp Rate: Allows the temperature of the heating block and the sample to remain in thermal equilibrium, ensuring that the recorded temperature is the true temperature of the sample as it melts. A fast ramp rate can cause the thermometer to read a higher temperature than the actual melting point of the sample.
Workflow for Synthesis and Characterization
The synthesis of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose typically involves the protection of D-galactose, followed by acetylation. The characterization of the final product would include melting point determination as a key parameter of purity.
Caption: General synthetic and characterization workflow.
Conclusion
References
-
PubChem. 1,2,3,4-Tetra-O-acetyl-6-O-tosyl-b-D-glucopyranose. [Link]
